STING modulator-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

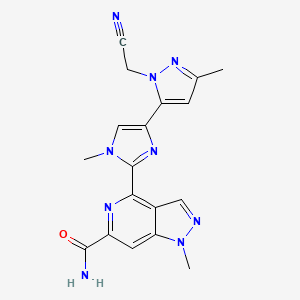

STING modulator-3 is a compound known for its inhibitory action on the stimulator of interferon genes (STING) pathway. It specifically targets R232 STING with a Ki value of 43.1 nM in scintillation proximity assays . Despite its inhibitory action on R232 STING, it does not affect IRF-3 activation or TNF-β induction in THP-1 cells .

Métodos De Preparación

The preparation of STING modulator-3 involves several steps. One method includes taking 50 μL of DMSO main solution, adding 300 μL PEG300, mixing well and clarifying, then adding 50 μL Tween 80, mixing well and clarifying, and finally adding 600 μL ddH2O, mixing well and clarifying . Another method involves the synthesis of imidazole derivatives as STING modulators .

Análisis De Reacciones Químicas

STING modulator-3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

STING modulator-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in:

Cancer Immunotherapy: It plays a crucial role in modulating the immune response against tumors.

Inflammatory Diseases: It is used to treat STING-related inflammatory diseases by inhibiting STING activation.

Drug Development: It serves as a lead compound for developing new therapeutics targeting the STING pathway.

Mecanismo De Acción

STING modulator-3 exerts its effects by inhibiting the STING pathway. It binds to R232 STING, preventing its activation and subsequent signaling. This inhibition blocks the phosphorylation of the transcription factor IRF3, thereby reducing the expression of type I interferon genes . The molecular targets involved include STING, IRF3, and various cytokines.

Comparación Con Compuestos Similares

STING modulator-3 is unique compared to other STING inhibitors due to its specific targeting of R232 STING and its lack of effect on IRF-3 activation and TNF-β induction . Similar compounds include:

cGAMP: A natural ligand for STING that activates the pathway.

diABZI: A synthetic STING agonist that modulates STING conformation.

Thiazolecarboxamide derivatives: These compounds inhibit STING signaling and suppress immune-inflammatory cytokine levels.

This compound stands out due to its high specificity and potency in inhibiting R232 STING.

Propiedades

Fórmula molecular |

C18H17N9O |

|---|---|

Peso molecular |

375.4 g/mol |

Nombre IUPAC |

4-[4-[2-(cyanomethyl)-5-methylpyrazol-3-yl]-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C18H17N9O/c1-10-6-15(27(24-10)5-4-19)13-9-25(2)18(23-13)16-11-8-21-26(3)14(11)7-12(22-16)17(20)28/h6-9H,5H2,1-3H3,(H2,20,28) |

Clave InChI |

FABUXAHVXJIHGI-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C(=C1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C)CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)